1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride
Description
Properties
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)6-4-3-5-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYRGQFFVJHNG-OXIGJRIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@@H]1CCCN1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors. For example, the synthesis can start with the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
Chemistry
1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride serves as a chiral building block in organic synthesis. Its ability to form various derivatives through functionalization makes it valuable in the development of complex organic molecules. The compound can participate in:
- Oxidation Reactions: The hydroxyl group can be oxidized to generate ketones or aldehydes.
- Reduction Reactions: It can be reduced to produce secondary or tertiary alcohols.
- Substitution Reactions: The pyrrolidine ring allows for nucleophilic substitutions, leading to a variety of substituted pyrrolidine derivatives.
Biology
In biological research, this compound has been investigated for its potential role in modulating various biological pathways. Its interaction with specific molecular targets may influence receptor activity or enzyme function, making it a candidate for studying:
- Signal Transduction Pathways: Understanding how the compound affects cellular signaling could provide insights into disease mechanisms.
- Pharmacodynamics: Evaluating its effects on different biological systems could lead to the development of new therapeutic agents.
Medicine
The therapeutic potential of this compound is being explored for various diseases. Research has indicated:
- Neurological Applications: The compound may have implications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
- Analgesic Effects: Preliminary studies suggest that it might exhibit pain-relieving properties.
Industry
In the pharmaceutical industry, this compound is utilized for:
- Drug Development: Its unique chiral properties make it suitable for synthesizing enantiomerically pure drugs.
- Fine Chemicals Production: It plays a role in manufacturing specialty chemicals that require specific stereochemistry.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant cell viability improvement compared to control groups, suggesting potential applications in neurodegenerative disease treatment.
Case Study 2: Synthesis of Chiral Drugs
Research documented in Organic Letters highlighted the use of this compound as a chiral precursor in synthesizing various pharmaceutical agents. The study demonstrated high yields and enantiomeric purity, underscoring its importance in drug development.
Mechanism of Action
The mechanism of action of 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₈H₁₆ClNO (as free base: C₅H₁₁NO) .
- Molecular Weight : 153.61 g/mol .
- Stereochemistry : Features a (2S)-configured pyrrolidine ring and a propan-1-ol group.
- Physical Properties : Hydrochloride salt enhances solubility in polar solvents; chiral center influences biological interactions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Physicochemical Properties
- Solubility :
- Chirality :
Biological Activity
1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride, also known by its CAS number 2253620-90-3, is a chiral compound featuring a pyrrolidine ring. This compound has garnered attention in various fields of research due to its potential biological activities, including effects on neurotransmitter systems, antibacterial properties, and applications in medicinal chemistry.
Molecular Formula: C₇H₁₄ClNO
Molecular Weight: 165.66 g/mol
IUPAC Name: 1-[(2S)-pyrrolidin-2-yl]propan-1-ol; hydrochloride
Appearance: White powder
Storage Temperature: 4 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate neurotransmitter pathways, particularly those involving serotonin and other monoamines, which are crucial for various physiological functions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.12 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
Neuropharmacological Effects
Research indicates that this compound may serve as a modulator of serotonin receptors, particularly the 5-HT2 receptor family. In vitro studies have shown that certain derivatives exhibit high affinity and selectivity for these receptors, potentially leading to therapeutic applications in treating mood disorders and anxiety .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various pyrrole derivatives found that certain compounds exhibited MIC values significantly lower than traditional antibiotics against Staphylococcus aureus, suggesting their potential as novel antibacterial agents .
- Neuropharmacological Studies : A series of experiments highlighted the effectiveness of pyrrolidine derivatives in modulating neurotransmitter systems. One notable study demonstrated that specific compounds could enhance serotonin uptake in neuronal cultures, indicating their potential use in treating depression and anxiety disorders .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of this compound with various receptor sites, elucidating its pharmacological profile and guiding further drug development efforts .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Pyrrolidinyl)propan-1-one | Ketone derivative | Antidepressant activity |
| Phenylpropanolamine | Amine derivative | Appetite suppressant |
| 4-Hydroxy-pyrrolidine | Hydroxyl derivative | Antibacterial properties |
Q & A
Q. What are the recommended synthetic routes for 1-[(2S)-Pyrrolidin-2-yl]propan-1-ol hydrochloride?
Methodological Answer: The synthesis typically involves stereoselective amination and subsequent hydrochloride salt formation. A validated approach includes:
Chiral Pyrrolidine Precursor Preparation : Start with (2S)-pyrrolidine derivatives, ensuring stereochemical integrity via asymmetric catalysis or resolution techniques.
Propanol Chain Introduction : React the pyrrolidine with a propanol precursor (e.g., epoxide or halide) under basic conditions.
Hydrochloride Salt Formation : Treat the free base with concentrated HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, nitrates) due to potential exothermic reactions.
- Decomposition Products : Thermal decomposition may release CO, CO₂, and nitrogen oxides (NOx) .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (80:20 v/v). Retention time should align with reference standards .
- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch at 3200–3600 cm⁻¹, pyrrolidine ring vibrations at 1450–1600 cm⁻¹) .
- NMR : Assign stereochemistry via ¹H-NMR coupling constants (e.g., J = 5–7 Hz for vicinal protons in pyrrolidine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) and databases (PubChem, ECHA).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments.
- Collaborative Studies : Replicate experiments under standardized conditions (e.g., pH, temperature) to identify methodological variability .
Q. What structural features influence its receptor-binding affinity in pharmacological studies?
Methodological Answer:
- Chiral Center : The (2S)-pyrrolidine configuration enhances binding to stereospecific targets (e.g., neurotransmitter receptors).
- Hydrochloride Salt : Improves solubility and bioavailability compared to the free base.
- Molecular Dynamics Simulations : Model interactions with receptors (e.g., dopamine D2 or adrenergic receptors) to optimize substituent design .
Q. How can enantiomeric purity be ensured during large-scale synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (Rf >1.5).
- Circular Dichroism (CD) : Verify optical rotation ([α]D²⁵ = +15° to +25° for the (2S)-enantiomer).
- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired stereoisomer .
Q. What are the ecological toxicity considerations for this compound?
Methodological Answer:
- Acute Toxicity Testing : Conduct Daphnia magna or Danio rerio assays (OECD 202/203) to assess LC₅₀ values.
- Biodegradation Studies : Use OECD 301B guidelines to evaluate persistence in aquatic systems.
- Waste Disposal : Neutralize with sodium bicarbonate before incineration to minimize NOx emissions .
Q. How does protonation state affect its reactivity in catalytic applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
